molecular formula C27H46O B7797035 5alpha-Cholestan-3-one CAS No. 26264-62-0

5alpha-Cholestan-3-one

Cat. No. B7797035
CAS RN: 26264-62-0
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-UXIWKSIVSA-N
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Description

5alpha-Cholestan-3-one is a 3-oxo-5alpha-steroid that is 5alpha-cholestane substituted by an oxo group at position 3 . It has a role as a mammalian metabolite . It is a 3-oxo-5alpha-steroid and a 3-oxocholestane . It derives from a hydride of a 5alpha-cholestane .


Synthesis Analysis

The synthesis of this compound involves the conversion of this compound to 5alpha-cholestan-3beta-ol . This process is slightly inhibited by the reaction product or by other monohydroxy steroids .


Molecular Structure Analysis

The molecular formula of this compound is C27H46O . The molecular weight is 386.7 g/mol . The IUPAC name is (5 S ,8 R ,9 S ,10 S ,13 R ,14 S ,17 R )-10,13-dimethyl-17- [ (2 R )-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta [a]phenanthren-3-one .


Chemical Reactions Analysis

In enzymology, a cholestenone 5alpha-reductase is an enzyme that catalyzes the chemical reaction this compound + NADP + cholest-4-en-3-one + NADPH + H . Thus, the two substrates of this enzyme are this compound and NADP .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C27H46O and a molecular weight of 386.65 .

Scientific Research Applications

  • 5alpha-Cholestan-3-one has been utilized in synthesizing novel anti-inflammatory steroids. Elmegeed, Wardakhan, and Baiuomy (2005) explored its reactivity for forming thiazolyl derivatives with potential anti-inflammatory activity, revealing promising applications in pharmaceuticals (Elmegeed, Wardakhan, & Baiuomy, 2005).

  • It serves as a precursor in biosynthesis processes. Sakurai, Ikekawa, Ohtaki, and Chino (1977) demonstrated its conversion in the prothoracic glands of silkworm larvae, suggesting its role in the synthesis of alpha-ecdysone, a key hormone (Sakurai, Ikekawa, Ohtaki, & Chino, 1977).

  • In cancer research, derivatives of this compound have shown potential in inhibiting leukemia cell growth. Gao et al. (2007) isolated novel sterols from Selaginella tamariscina, demonstrating their antiproliferative activity in leukemia cells (Gao et al., 2007).

  • It has been studied in the metabolism of cholestane-3 beta,5 alpha,6 beta-triol in rats, providing insights into metabolic pathways and potential implications in cholesterol metabolism (Roscoe & Fahrenbach, 1971) (Roscoe & Fahrenbach, 1971).

  • Noll, Doisy, and Elliott (1973) researched its conversion to allo bile acids by rats, contributing to our understanding of bile acid metabolism and potential therapeutic applications (Noll, Doisy, & Elliott, 1973).

  • The enzyme 3beta-hydroxysteroid oxidase, studied by Tomioka, Kagawa, and Nakamura (1976), has high substrate specificity for this compound, offering insights into steroid metabolism and potential drug development (Tomioka, Kagawa, & Nakamura, 1976).

Mechanism of Action

The mechanism of action of 5alpha-Cholestan-3-one involves the conversion of this compound to 5alpha-cholestan-3beta-ol in the presence of oxygen and an NADP-generating system .

Safety and Hazards

When handling 5alpha-Cholestan-3-one, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESKGJQREUXSRR-UXIWKSIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016294
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

566-88-1
Record name 5α-Cholestan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pha-Cholestanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128 - 130 °C
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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